5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is a modified nucleoside derivative. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in molecular biology, genetics, and biochemistry for various applications, including gene synthesis, sequencing, and as probes in diagnostic tests.
Mechanism of Action
Target of Action
The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA molecule itself. This compound is a modified nucleoside, which is a building block of DNA. It is used in the synthesis of oligodeoxynucleotides, which are short DNA molecules with a specific sequence .
Mode of Action
5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . This method involves the formation of a phosphodiester bond between the 5’-hydroxyl group of one nucleotide and the 3’-hydroxyl group of another nucleotide, creating a chain of nucleotides, or a polynucleotide .
Biochemical Pathways
The biochemical pathway primarily affected by 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA synthesis pathway. By incorporating this modified nucleoside into a growing DNA chain, it can alter the sequence of the DNA molecule. This can be used for various research purposes, such as studying the effects of specific DNA sequences .
Pharmacokinetics
Like other nucleosides, it is likely to be well-absorbed and distributed throughout the body, where it can be incorporated into dna molecules .
Result of Action
The result of the action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the formation of a modified DNA molecule. This can have various effects depending on the specific sequence of the DNA molecule and the context in which it is used. For example, it can be used to create specific DNA sequences for use in research or therapeutic applications .
Action Environment
The action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is influenced by various environmental factors. For example, the efficiency of its incorporation into a DNA molecule can be affected by the conditions of the reaction, such as the temperature and pH. Additionally, the stability of the compound can be affected by factors such as light and humidity .
Biochemical Analysis
Biochemical Properties
It is known that it plays a crucial role in the synthesis of oligodeoxynucleotides
Cellular Effects
It is believed to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine involves its role in the synthesis of oligodeoxynucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine typically involves the protection of the thymidine nucleoside. The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction results in the formation of 5’-O-(4,4’-Dimethoxytrityl)thymidine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same protection reaction but is optimized for larger quantities, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent any side reactions and to ensure the stability of the product during storage and transportation .
Properties
IUPAC Name |
(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDIHODJLJEUEJ-UPRLRBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573118 | |
Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191474-13-2 | |
Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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